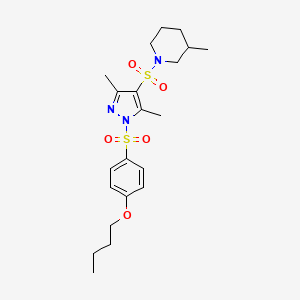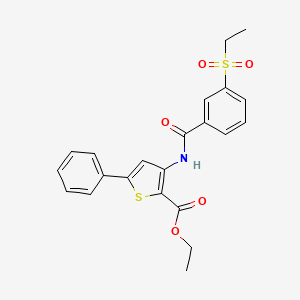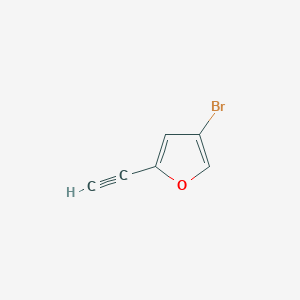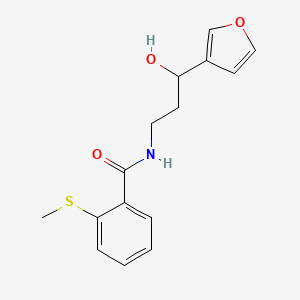
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C13H10F3N3O and its molecular weight is 281.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Fluorescent "Turn On" Chemo-Sensing
Salicylaldehyde-based hydrazones, similar in structure to (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, have demonstrated significant potential in selective fluorescent "turn on" chemo-sensing of Al³⁺ ions. These compounds show enhanced emission in the presence of Al³⁺, with specific hydrazones exhibiting a 70-fold increase in fluorescence, indicating high selectivity towards Al³⁺ over other common metal ions. Such properties are crucial for the development of sensitive detection methods for aluminum in various contexts, including environmental monitoring and biological systems. The study also explored the application of these compounds in living cells imaging, highlighting their importance in monitoring Al³⁺ in biological samples (Rahman et al., 2017).
Corrosion Inhibition
Research has also focused on the use of Schiff bases, structurally related to the compound , as effective corrosion inhibitors for metals in acidic environments. These compounds, including some newly synthesized phenolic Schiff bases, have been characterized and tested for their ability to protect carbon steel against corrosion in an acidic medium containing chloride. The results indicate that these Schiff bases act predominantly on cathodic sites, enhancing their adsorption efficiency and providing significant protection against corrosion. Such findings underscore the potential of these compounds in extending the lifespan of metal structures exposed to corrosive environments (El-Lateef et al., 2015).
Molecular Sensing and Detection
Further research has shown that similar Schiff-base compounds exhibit aggregation-induced emission (AIE) properties, making them effective for sensitive detection of fluoride ions. These compounds change their emission color upon interaction with fluoride ions, enabling their use as highly sensitive fluorescent sensors. This capability is particularly valuable in environmental and health-related applications where fluoride detection is crucial (Alam et al., 2016).
Electrochemical and Quantum Studies
The electrochemical behavior and theoretical quantum approaches have been applied to understand the interaction between similar Schiff bases and metal surfaces, demonstrating their potential in mitigating corrosion. These studies provide insights into the molecular structure and inhibition mechanisms, offering a foundation for developing more effective corrosion inhibitors based on Schiff base compounds (Hegazy et al., 2012).
Propriétés
IUPAC Name |
2-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPTUHPOLYREY-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)
![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)



![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)
![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)
